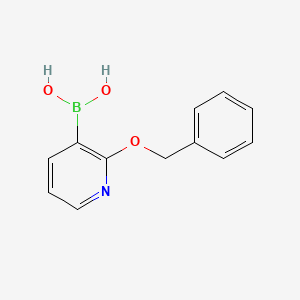

(2-(Benzyloxy)pyridin-3-yl)boronic acid

Übersicht

Beschreibung

(2-(Benzyloxy)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C12H12BNO3 and its molecular weight is 229.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

(2-(Benzyloxy)pyridin-3-yl)boronic acid is a type of organoboron compound. These compounds are often used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming process . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex. This complex then undergoes reductive elimination to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals . The specific biochemical pathways affected by these compounds would depend on their structure and biological activity.

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

The molecular and cellular effects of this compound would depend on the specific biological targets it interacts with and the nature of these interactions. As a reagent in Suzuki-Miyaura cross-coupling reactions, it can contribute to the synthesis of a wide range of biologically active compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and reactivity of this compound. For instance, the reactivity of boronic acids in Suzuki-Miyaura reactions can be enhanced under basic conditions .

Biologische Aktivität

(2-(Benzyloxy)pyridin-3-yl)boronic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzyloxy group and a boronic acid moiety. This unique structure facilitates interactions with biological targets, particularly enzymes and receptors, through reversible covalent bonding.

The primary mechanism of action for this compound involves the formation of reversible covalent bonds with the active sites of enzymes. This interaction can inhibit enzymatic activity, making it a promising candidate for drug design, particularly in developing enzyme inhibitors for therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The compound's antimicrobial activity is particularly pronounced against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as some Gram-negative strains .

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Enterococcus faecalis | 14 | 64 |

| Escherichia coli | 10 | 128 |

Anticancer Properties

The compound has also been investigated for its anticancer effects. Case studies reveal that derivatives of this compound can inhibit the proliferation of specific cancer cell lines, including Eca109 cells. The inhibition is attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth.

Case Study: Eca109 Cancer Cells

In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in Eca109 cells. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.

Research Findings

- Antimicrobial Studies : A comprehensive review highlighted the antimicrobial efficacy of various pyridine derivatives, including this compound, against a range of pathogens .

- Anticancer Mechanisms : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as an anticancer agent .

- Synthesis and Derivatives : The synthesis of this compound typically involves alkylation reactions under basic conditions, allowing for modifications that enhance biological activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Anticancer Activity

Recent studies have demonstrated that boronic acids, including (2-(benzyloxy)pyridin-3-yl)boronic acid, can serve as effective inhibitors of proteasomes, which are crucial in cancer cell regulation. For instance, the compound has been investigated for its ability to inhibit the growth of certain cancer cell lines by disrupting protein degradation pathways essential for tumor survival .

b. Pain Management

The compound has also been evaluated for its analgesic properties. A series of pyridin-2(1H)-one derivatives, which include variations of this compound, were synthesized and tested in vivo for their effectiveness against mechanical allodynia in rat models. The results indicated that these compounds could significantly reduce pain sensitivity, suggesting their potential as novel analgesics .

Organic Synthesis

a. Suzuki-Miyaura Coupling Reactions

This compound is utilized in Suzuki-Miyaura coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. This reaction is critical for constructing complex molecules in pharmaceutical development. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles .

b. Development of Novel Therapeutics

The versatility of this compound allows for the creation of diverse chemical libraries aimed at discovering new therapeutic agents. By modifying the pyridine ring and substituents on the boronic acid moiety, researchers can explore a wide range of biological activities, enhancing drug discovery efforts .

Data Tables and Case Studies

A study conducted on a series of pyridinone derivatives, including this compound, evaluated their effects on inflammatory pain models in rats. The most active compounds demonstrated significant anti-allodynic effects compared to control groups, highlighting the potential for developing effective pain management therapies based on this compound .

Eigenschaften

IUPAC Name |

(2-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIGWZQYGHOXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660608 | |

| Record name | [2-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-41-0 | |

| Record name | B-[2-(Phenylmethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.